4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a thian-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of benzene derivatives, followed by sulfonation and subsequent reactions to introduce the thian-3-yl group. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts . The sulfonation step involves the use of sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrobenzene derivatives, while sulfonation produces sulfonated benzene compounds .
Scientific Research Applications
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but lacks the thian-3-yl group.
4-Nitrobenzenamine: Contains an amino group instead of a sulfonamide group.
4-Nitrobenzoic Acid: Features a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65961-15-1 |
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Molecular Formula |
C11H12N2O5S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxothian-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O5S2/c14-11-5-6-19-7-10(11)12-20(17,18)9-3-1-8(2-4-9)13(15)16/h1-4,10,12H,5-7H2 |
InChI Key |
OKVAXDTUPNMOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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